molecular formula C11H15N3O4 B2927068 4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid CAS No. 2248353-71-9

4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2927068
CAS No.: 2248353-71-9
M. Wt: 253.258
InChI Key: NYLDSSFMOUXBDI-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (BOC) group. The process begins with the reaction of 2-methylpyrimidine-5-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid involves the interaction of the BOC-protected amino group with various molecular targets. The BOC group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the BOC-protected amino group. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-6-12-5-7(9(15)16)8(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLDSSFMOUXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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